
CID 131697904
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 131697904 is a useful research compound. Its molecular formula is C39H47N3O9S and its molecular weight is 733.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic: How to formulate a focused research question for studying the biochemical properties of CID 131697904?
Methodological Answer:
Begin by aligning your question with frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure specificity and academic rigor . For example:
- Population/Problem: "How does this compound interact with [specific biological target]?"
- Outcome: "What structural features correlate with its inhibitory activity?"
Avoid broad terms; instead, narrow the scope using precise descriptors (e.g., "kinetic stability under pH 7.4" vs. "stability"). Validate feasibility by reviewing existing protocols in primary literature and consulting methodological guidelines for biochemical assays .
Q. Advanced: How to resolve contradictions in existing data on the pharmacological effects of this compound?
Methodological Answer:
Adopt a systematic comparative analysis :
Categorize discrepancies (e.g., conflicting IC50 values, divergent mechanistic claims).
Audit methodologies from primary sources: Compare experimental conditions (e.g., cell lines, assay protocols, purity verification methods) .
Replicate critical experiments under standardized conditions, ensuring strict documentation of variables (e.g., temperature, solvent systems) .
Apply meta-analysis tools to quantify variability and identify confounding factors (e.g., batch-to-batch compound variability) .
Q. Basic: What are the key considerations when designing experiments to assess the stability of this compound under varying conditions?
Methodological Answer:
- Parameter Selection: Prioritize physiologically relevant conditions (e.g., pH, temperature, light exposure) and include controls (e.g., inert atmosphere for oxidation-prone compounds) .
- Analytical Validation: Use orthogonal techniques (HPLC, mass spectrometry, NMR) to track degradation products and quantify stability .
- Documentation: Predefine acceptance criteria (e.g., <5% degradation over 24 hours) and adhere to ICH guidelines for chemical stability testing .
Q. Advanced: What methodologies are recommended for integrating multi-dimensional data (structural, kinetic, thermodynamic) to model this compound's behavior?
Methodological Answer:
- Data Fusion Frameworks: Use tools like chemometric software (e.g., MATLAB, Python’s SciPy) to correlate structural descriptors (logP, molecular weight) with kinetic data (reaction rates) .
- Multi-Omics Integration: Apply pathway analysis platforms (e.g., KEGG, Reactome) to map thermodynamic data onto biological networks .
- Validation: Cross-check predictions with experimental results (e.g., differential scanning calorimetry for thermodynamic validation) .
Q. Basic: How to conduct a systematic literature review to identify knowledge gaps related to this compound?
Methodological Answer:
Database Selection: Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (mechanism OR synthesis)") .
Screening Criteria: Exclude non-peer-reviewed sources and prioritize studies with detailed experimental sections .
Gap Analysis: Tabulate recurring limitations (e.g., "in vivo data lacking") and prioritize understudied areas (e.g., metabolite identification) .
Q. Advanced: What strategies ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
- Protocol Harmonization: Standardize reaction parameters (e.g., solvent purity, catalyst batch) and share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo .
- Collaborative Validation: Conduct round-robin trials with independent labs to identify critical variables (e.g., stirring rate’s impact on yield) .
- Machine-Readable Metadata: Use platforms like Electronic Lab Notebooks (ELNs) to document procedural nuances (e.g., cooling gradients) .
Q. Basic: What ethical guidelines must be followed when conducting in vivo studies involving this compound?
Methodological Answer:
- Regulatory Compliance: Adhere to institutional animal care protocols (e.g., IACUC) and the ARRIVE guidelines for reporting in vivo experiments .
- Dose Justification: Base dosing on prior pharmacokinetic studies and toxicity thresholds from structurally analogous compounds .
- Transparency: Disclose conflicts of interest and funding sources in all publications .
Q. Advanced: How to optimize chromatographic methods for purity analysis of this compound in complex matrices?
Methodological Answer:
- Column Screening: Test reversed-phase, HILIC, and ion-exchange columns to resolve co-eluting impurities .
- Detector Synergy: Pair UV detection with CAD (charged aerosol detection) for non-chromophoric impurities .
- Method Robustness: Use Design of Experiments (DoE) to optimize parameters (e.g., gradient slope, buffer strength) and validate per ICH Q2(R1) .
Q. Basic: How to structure a research proposal for funding applications focused on this compound?
Methodological Answer:
- Sections to Include:
- Aim(s): Hypothesis-driven objectives (e.g., "Determine this compound’s binding affinity to Protein X").
- Methods: Detailed protocols with justification for chosen techniques (e.g., SPR vs. ITC for binding studies) .
- Impact: Highlight translational potential (e.g., "Novel lead compound for [disease]") .
- Alignment: Ensure consistency with funder priorities (e.g., NIH’s focus on mechanistic clarity) .
Q. Advanced: What computational approaches are validated for predicting this compound’s interaction mechanisms with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins .
- MD Refinement: Run 100+ ns molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å) .
- Validation: Cross-validate predictions with experimental mutagenesis data or SPR binding assays .
Properties
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O9S/c1-39(2,3)51-37(46)40-19-11-10-16-30(42-38(47)50-21-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29)35(43)41-31-22-52-34(33(31)36(44)45)28-18-17-23(48-4)20-32(28)49-5/h6-9,12-15,17-18,20,29-31,33-34H,10-11,16,19,21-22H2,1-5H3,(H,40,46)(H,41,43)(H,42,47)(H,44,45)/t30-,31-,33?,34?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUFCMLAJDLDFR-DDLHIYQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@H]1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.